molecular formula C11H7ClO4 B11815051 5-(2-Chlorophenoxy)furan-2-carboxylic acid

5-(2-Chlorophenoxy)furan-2-carboxylic acid

Cat. No.: B11815051
M. Wt: 238.62 g/mol
InChI Key: QXSYYBMKPOCACX-UHFFFAOYSA-N
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Description

5-(2-Chlorophenoxy)furan-2-carboxylic acid is an organic compound belonging to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The compound is known for its unique structure, which includes a chlorophenyl group attached to the furan ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenoxy)furan-2-carboxylic acid typically involves the reaction of 2-chlorophenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenoxy)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-carbinol derivatives .

Scientific Research Applications

5-(2-Chlorophenoxy)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein processing. This inhibition can affect various cellular pathways and processes, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7ClO4

Molecular Weight

238.62 g/mol

IUPAC Name

5-(2-chlorophenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C11H7ClO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14)

InChI Key

QXSYYBMKPOCACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)Cl

Origin of Product

United States

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